molecular formula C12H17NO B13624432 (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine

(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine

Cat. No.: B13624432
M. Wt: 191.27 g/mol
InChI Key: YLWVRTJPLZYRNA-UHFFFAOYSA-N
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Description

(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a methoxymethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of (3-(Methoxymethyl)phenyl)cyclopropane with methanamine under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-(3-Chlorophenyl)cyclopropyl)methanamine: Similar structure with a chlorine substituent instead of a methoxymethyl group.

    (2-(3-Methylphenyl)cyclopropyl)methanamine: Similar structure with a methyl substituent instead of a methoxymethyl group.

    (2-(3-Methoxyphenyl)cyclopropyl)methanamine: Similar structure with a methoxy group instead of a methoxymethyl group.

Uniqueness

(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and interactions with other molecules

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[2-[3-(methoxymethyl)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-14-8-9-3-2-4-10(5-9)12-6-11(12)7-13/h2-5,11-12H,6-8,13H2,1H3

InChI Key

YLWVRTJPLZYRNA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C2CC2CN

Origin of Product

United States

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